2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

Catalog No.
S8270747
CAS No.
M.F
C8H15ClN2O
M. Wt
190.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)...

Product Name

2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

IUPAC Name

2-chloro-N-methyl-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

InChI

InChI=1S/C8H15ClN2O/c1-10-4-3-7(6-10)11(2)8(12)5-9/h7H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

LVYBYIHXIXEVEY-SSDOTTSWSA-N

SMILES

CN1CCC(C1)N(C)C(=O)CCl

Canonical SMILES

CN1CCC(C1)N(C)C(=O)CCl

Isomeric SMILES

CN1CC[C@H](C1)N(C)C(=O)CCl

2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is a synthetic compound characterized by its unique molecular structure, which includes a chloro substituent and an acetamide functional group. Its molecular formula is C8H15ClN2OC_8H_{15}ClN_2O, with a molar mass of approximately 190.67 g/mol. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in modulating neurotransmitter systems, which may lead to applications in treating neurological disorders.

, including:

  • Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
  • Oxidation Reactions: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially forming N-oxides.
  • Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Hydrolysis: In the presence of water and an acid or base catalyst, hydrolysis can occur, resulting in corresponding amides and acids.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential as an intermediate for more complex molecules.

The synthesis of 2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide typically involves several methods:

  • Reaction with Chloroacetyl Chloride: One common method includes the reaction of 1-methyl-pyrrolidine with chloroacetyl chloride under controlled conditions.
  • Use of Solvents and Bases: The reaction is often carried out in solvents such as dichloromethane with bases like triethylamine to facilitate the process.
  • Continuous Flow Synthesis: In industrial settings, continuous flow synthesis may be employed for better control over reaction conditions, leading to higher yields and purity of the final product.

2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide has several applications across various fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.
  • Scientific Research: Used as an intermediate in the synthesis of more complex molecules and in studies involving enzyme inhibition or receptor binding.
  • Industrial

Interaction studies involving 2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide often focus on its binding affinity to neurotransmitter receptors. Preliminary docking studies suggest that it may interact effectively with acetylcholine receptors, indicating potential as a therapeutic agent in treating cognitive disorders. Further pharmacokinetic and pharmacodynamic studies are essential to fully understand its interactions and effects on biological systems .

Similar Compounds

Several compounds share structural similarities with 2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
N-Ethyl-N-(1-methylpyrrolidin-3-yl)acetamideLacks chloro substituentPotentially less reactive than its chlorinated analog
2-Chloro-N-methyl-N-(1-methylpyrrolidin-3-yl)acetamideContains methyl instead of ethylMay exhibit different receptor binding profiles
N-(4-chlorophenyl)-N-(1-methylpyrrolidin-3-yl)acetamideIncorporates a phenyl groupPotentially enhanced lipophilicity affecting bioavailability

These compounds illustrate variations in substituents that can influence biological activity and chemical reactivity, highlighting the uniqueness of 2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide within this class of molecules.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Exact Mass

190.0872908 g/mol

Monoisotopic Mass

190.0872908 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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